Jtk-109

Description

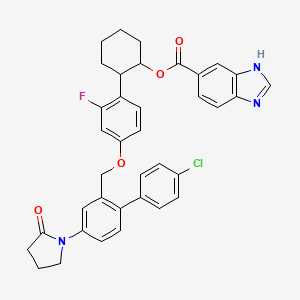

Structure

3D Structure

Properties

CAS No. |

480462-62-2 |

|---|---|

Molecular Formula |

C37H33ClFN3O4 |

Molecular Weight |

638.1 g/mol |

IUPAC Name |

2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45) |

InChI Key |

NIBYCXOKANETJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JTK-109; JTK 109; JTK109 |

Origin of Product |

United States |

Foundational & Exploratory

JTK-109: A Technical Overview of its Mechanism of Action as a Hepatitis C Virus NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTK-109 is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound, consolidating available preclinical data, outlining key experimental methodologies for its characterization, and visualizing its interaction with the viral polymerase. This compound exhibits potent inhibitory activity by binding to an allosteric site within the thumb domain of the NS5B polymerase, thereby preventing the conformational changes necessary for RNA synthesis. This guide is intended for researchers and professionals in the field of antiviral drug development seeking a comprehensive understanding of this specific HCV inhibitor.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with nucleotide triphosphates at the enzyme's active site, this compound binds to a distinct and highly conserved pocket within the "Thumb I" domain of the polymerase, approximately 30 Å from the catalytic center.[3][4] This binding event is noncompetitive with respect to nucleotide substrates.[3]

The binding of this compound to the Thumb I site induces a conformational change that prevents the polymerase from adopting the closed and compact conformation essential for the initiation and elongation phases of RNA replication.[1] Specifically, it is believed to interfere with the crucial interaction between the thumb and finger domains of the polymerase.[1] This disruption ultimately blocks the synthesis of new viral RNA, thus inhibiting viral replication.[1]

Quantitative Data

Preclinical studies have quantified the inhibitory potency of this compound against the HCV NS5B polymerase. The available data is summarized in the table below.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.017 µM | NS5B Polymerase Inhibition Assay | HCV RNA-dependent RNA polymerase | --INVALID-LINK-- |

Note: IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Molecular Interactions

The interaction of this compound with the HCV NS5B polymerase can be conceptually visualized as an allosteric modulation of the enzyme's function. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary in vitro assays: the NS5B polymerase inhibition assay and the HCV replicon assay.

HCV NS5B Polymerase Inhibition Assay (Generalized Protocol)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (C-terminally truncated forms are often used for improved solubility).

-

RNA template/primer (e.g., poly(A)/oligo(U)).

-

Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP or [³H]UTP).

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, NaCl, and a non-ionic detergent).

-

This compound or other test compounds dissolved in DMSO.

-

Scintillation fluid and a scintillation counter, or a filter-binding apparatus.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, and non-radiolabeled rNTPs.

-

Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

-

Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled rNTP.

-

Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a defined period (e.g., 60-120 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

HCV Replicon Assay (Generalized Protocol)

This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (often containing a reporter gene like luciferase).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

This compound or other test compounds dissolved in DMSO.

-

Reagents for quantifying HCV RNA (qRT-PCR) or reporter gene activity (e.g., luciferase assay kit).

-

Reagents for assessing cell viability (e.g., MTS or resazurin).

Procedure:

-

Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a control).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Quantification of HCV Replication:

-

Reporter Gene Assay: If using a luciferase replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

qRT-PCR: Isolate total RNA from the cells and quantify HCV RNA levels using a one-step qRT-PCR assay with HCV-specific primers and probes. Normalize to a housekeeping gene.

-

-

Cytotoxicity Assessment: In parallel plates, assess cell viability to determine if the observed antiviral effect is due to inhibition of replication or to cytotoxicity.

-

Calculate the percentage of inhibition of HCV replication for each this compound concentration and determine the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of an HCV NS5B inhibitor like this compound.

Conclusion

This compound represents a potent, allosteric inhibitor of the HCV NS5B polymerase. Its mechanism of action, centered on the disruption of essential enzymatic conformational changes via binding to the Thumb I domain, underscores a key vulnerability in the HCV replication cycle. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar classes of antiviral compounds. Further studies to obtain a co-crystal structure of this compound with the NS5B polymerase would provide invaluable atomic-level insights into its precise binding mode and the allosteric communication network it perturbs.

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

JTK-109: A Technical Overview of a Novel Hepatitis C Virus NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-109 is a potent and selective, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] Developed by Japan Tobacco Inc., this compound emerged from a focused lead optimization program aimed at identifying novel therapeutic agents against HCV.[1] This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Synthesis

This compound is a benzimidazole derivative identified through extensive structure-activity relationship (SAR) studies.[1] The development process began with a lead compound and involved systematic modifications to optimize its inhibitory activity against the HCV NS5B polymerase. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthetic scheme involves the coupling of key benzimidazole and biphenyl fragments. The IUPAC name for this compound is 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid, and its chemical structure is depicted below.

Chemical Structure of this compound

Mechanism of Action

This compound functions as an allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric site located in the "thumb" domain of the polymerase.[1] This binding event induces a conformational change in the enzyme, which ultimately prevents the initiation of RNA synthesis. This allosteric inhibition is a key feature of this compound's mechanism, contributing to its high selectivity for the viral polymerase over host cellular polymerases.[1]

The following diagram illustrates the proposed signaling pathway and mechanism of inhibition.

Preclinical Data

This compound demonstrated potent inhibitory activity against HCV NS5B polymerase and viral replication in preclinical studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Genotype | IC50 (nM) | EC50 (nM) | Reference |

| NS5B Polymerase Assay | RdRp | 1b | 1.8 | - | [1] |

| Replicon Assay | Viral Replication | 1b | - | 14 | [1] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Units | Route of Administration | Reference |

| Bioavailability (F) | 33.7 | % | Oral | [1] |

| Cmax (Oral, 10 mg/kg) | 1.12 | µg/mL | Oral | [1] |

| Tmax (Oral, 10 mg/kg) | 2.7 | hours | Oral | [1] |

| AUC (Oral, 10 mg/kg) | 7.91 | µg·h/mL | Oral | [1] |

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the primary research publication by Hirashima et al. (2006). The following provides a summary of the key methodologies.

HCV NS5B Polymerase Inhibition Assay

The inhibitory activity of this compound against HCV NS5B RdRp was determined using a biochemical assay that measures the incorporation of radiolabeled nucleotides into a newly synthesized RNA strand.

Workflow Diagram

HCV Replicon Cell Assay

The antiviral activity of this compound in a cellular context was evaluated using a subgenomic HCV replicon system. This system utilizes human hepatoma cells (Huh-7) that harbor a self-replicating HCV RNA molecule, which also expresses a reporter gene (e.g., luciferase). The level of reporter gene expression correlates with the level of viral RNA replication.

Workflow Diagram

Clinical Development and Current Status

Information regarding the clinical development of this compound is scarce in publicly available records. While early reports suggested its potential as a clinical candidate, there is no clear evidence of its progression into later-stage clinical trials.[1] The development of numerous other direct-acting antiviral agents for HCV with high efficacy and favorable safety profiles may have influenced the decision to halt the development of this compound. As of late 2025, this compound is not an actively pursued clinical candidate for the treatment of Hepatitis C.

Conclusion

This compound was a promising preclinical candidate that demonstrated potent and selective inhibition of the HCV NS5B polymerase through an allosteric mechanism. The comprehensive SAR studies and favorable preclinical pharmacokinetic profile highlighted its potential as a therapeutic agent. However, the compound did not appear to advance significantly through clinical development, likely due to the rapidly evolving landscape of HCV therapeutics. The discovery and preclinical characterization of this compound nevertheless provide valuable insights into the design and development of non-nucleoside inhibitors targeting viral polymerases.

References

JTK-109: A Technical Guide to a Potent Antiviral Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTK-109 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and available preclinical data. Detailed experimental methodologies and quantitative data are presented to support further research and development of this and related antiviral compounds.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid | [1] |

| CAS Number | 480462-62-2 | [1] |

| Molecular Formula | C₃₇H₃₃ClFN₃O₄ | [1] |

| Molar Mass | 638.14 g/mol | [1] |

| SMILES | C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity primarily against the hepatitis C virus. It also demonstrates activity against other RNA viruses, such as caliciviruses, including norovirus.[1]

Inhibition of HCV NS5B Polymerase

The primary mechanism of action of this compound is the inhibition of the HCV NS5B RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately blocks its polymerase activity. This allosteric inhibition prevents the synthesis of new viral RNA, thereby halting viral replication.

The following diagram illustrates the proposed mechanism of HCV NS5B inhibition by this compound.

Caption: Mechanism of HCV NS5B polymerase inhibition by this compound.

Antiviral Activity

This compound has demonstrated significant inhibitory activity against HCV. Specifically, it is a potent inhibitor of the HCV NS5B polymerase with a reported IC₅₀ of 0.017 µM .[2] The compound is also known to inhibit HCV genotype 1b and 3a subgenomic replicons.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against HCV NS5B polymerase.

Objective: To quantify the IC₅₀ value of this compound against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1b)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U)₁₂)

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

[α-³²P]UTP or other labeled nucleotide

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor)

-

This compound dissolved in DMSO

-

96-well plates

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the RNA template, RNA primer, and unlabeled rNTPs in the reaction buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO-only control.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the recombinant HCV NS5B polymerase and the labeled nucleotide (e.g., [α-³²P]UTP).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated nucleotides.

-

Quantify the amount of incorporated labeled nucleotide using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Replicon Assay

This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against HCV replication in a cellular context.

Objective: To determine the EC₅₀ value of this compound against HCV subgenomic replicons.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the Huh-7 replicon cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include a DMSO-only control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Remove the culture medium and lyse the cells.

-

Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of replicon replication for each concentration of this compound relative to the DMSO control.

-

Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Quantitative Data Summary

| Parameter | Virus/Target | Value | Reference |

| IC₅₀ | HCV NS5B Polymerase | 0.017 µM | [2] |

| Activity | HCV Genotype 1b Replicon | Inhibits | [3] |

| Activity | HCV Genotype 3a Replicon | Inhibits | [3] |

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of an antiviral compound like this compound.

Caption: Antiviral drug discovery workflow for this compound.

Conclusion

This compound is a promising antiviral compound with potent activity against HCV through the inhibition of the NS5B polymerase. Its demonstrated activity against multiple HCV genotypes and other RNA viruses warrants further investigation. The data and protocols presented in this guide provide a foundation for future research aimed at elucidating the full therapeutic potential of this compound and designing next-generation antiviral agents.

References

- 1. Assessment of the anti-norovirus activity in cell culture using the mouse norovirus: Identification of active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Assessment of the anti-norovirus activity in cell culture using the mouse norovirus: Early mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

JTK-109: A Technical Overview of a Potent Allosteric Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JTK-109, a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound emerged from preclinical studies as a promising antiviral candidate, and this document details its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization.

Core Concepts: Mechanism of Action

This compound is an antiviral agent that functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme known as Thumb Site I.[3] This binding event induces a conformational change in the polymerase, rendering it inactive and thereby inhibiting viral RNA replication.[3] The NS5B polymerase is essential for the replication of the HCV genome, and its absence in mammalian cells makes it a prime target for antiviral therapy.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the HCV replication cycle and the specific point of inhibition by this compound.

Caption: HCV replication cycle and the inhibitory action of this compound on RNA replication.

Quantitative Data Summary

This compound demonstrated potent inhibitory activity against the HCV NS5B polymerase in preclinical studies. The following table summarizes the available quantitative data.

| Parameter | Value | Species/System | Reference |

| IC50 (NS5B Polymerase Inhibition) | 0.017 µM | in vitro enzymatic assay | [1][4] |

| EC50 (Replicon Assay) | Low submicromolar | Genotype 1b HCV replicon cells | [5] |

| Pharmacokinetics | Favorable profile | Rat | [5] |

Note: Detailed quantitative data for EC50 against various genotypes and specific pharmacokinetic parameters were not available in the public domain at the time of this writing.

Experimental Protocols

The following sections describe generalized experimental protocols for the key assays used to characterize this compound. These are based on standard methodologies in the field, as the specific, detailed protocols from the original studies by Hirashima et al. were not accessible.

NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This in vitro enzymatic assay quantifies the ability of a compound to inhibit the RNA polymerase activity of purified, recombinant NS5B.

Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g., [3H]-UTP) into a newly synthesized RNA strand using a synthetic RNA template.

Generalized Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), the four nucleotide triphosphates (ATP, CTP, GTP, and labeled UTP), and a synthetic RNA template-primer.

-

Compound Incubation: Serially diluted this compound is pre-incubated with purified recombinant HCV NS5B polymerase in the reaction mixture.

-

Reaction Initiation: The polymerization reaction is initiated by the addition of the RNA template/primer.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

Quantification: The newly synthesized, labeled RNA is captured (e.g., on a filter membrane), and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

HCV Replicon Cell-Based Assay

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon.

Principle: The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral RNA replication. Inhibition of replication leads to a decrease in reporter gene activity.

Generalized Protocol:

-

Cell Plating: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter are seeded into multi-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and reporter protein expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compound on cell viability.

-

Data Analysis: The EC50 (half-maximal effective concentration) for inhibition of replication and the CC50 (half-maximal cytotoxic concentration) are calculated. The selectivity index (SI = CC50/EC50) is then determined.

Visualized Workflows and Relationships

Preclinical Development Workflow

The following diagram outlines a typical preclinical development path for an antiviral candidate like this compound.

Caption: A generalized workflow for the preclinical development of an antiviral drug.

Allosteric Inhibition of NS5B Polymerase

This diagram illustrates the principle of allosteric inhibition by this compound.

Caption: this compound binds to an allosteric site, inducing a conformational change that inactivates the enzyme.

Conclusion

This compound is a potent, non-nucleoside inhibitor of the HCV NS5B polymerase that demonstrated promising preclinical activity. Its mechanism of action, involving allosteric inhibition of a key viral enzyme, represents a validated strategy for antiviral drug development. While this compound itself did not appear to advance to clinical trials, the data from its preclinical evaluation provide valuable insights for researchers in the field of antiviral drug discovery and development. The methodologies outlined in this guide serve as a foundation for the characterization of future NS5B polymerase inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

JTK-109: An In-Depth Technical Review of its Activity Against Caliciviruses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of JTK-109, a non-nucleoside inhibitor, against various members of the Caliciviridae family. This compound, initially developed as an inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), has demonstrated broad-spectrum antiviral properties, including activity against significant caliciviruses such as norovirus.[1] This document collates available quantitative data, details the experimental protocols used for its evaluation, and presents visual representations of its mechanism of action and experimental workflows.

Quantitative Antiviral Activity of this compound

The antiviral efficacy and cytotoxicity of this compound have been evaluated against several caliciviruses. The following tables summarize the key quantitative data from in vitro studies.

| Virus | Assay Type | Cell Line | Endpoint | Value (µM) | Reference |

| Human Norovirus (HuNoV GII.4) | RdRp Inhibition | - | IC50 | 4.3 | Netzler et al., 2017 |

| Murine Norovirus (MNV) | RdRp Inhibition | - | IC50 | 16.6 | Netzler et al., 2017 |

| Murine Norovirus (MNV) | Antiviral (CPE Reduction) | RAW 264.7 | EC50 | 6.1 | Netzler et al., 2017 |

| Sapovirus (porcine) | RdRp Inhibition | - | IC50 | 12.3 | Netzler et al., 2017 |

| Lagovirus (Rabbit Hemorrhagic Disease Virus) | RdRp Inhibition | - | IC50 | 11.2 | Netzler et al., 2017 |

| Feline Calicivirus (FCV) | RdRp Inhibition | - | % Inhibition @ 10µM | ≤10% | Netzler et al., 2018 |

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| RAW 264.7 | Cell Viability (CellTiter-Glo) | CC50 | >100 | Netzler et al., 2017 |

| Crandell-Rees Feline Kidney (CRFK) | Cell Viability (CellTitre-Blue) | CC50 | <30 | Netzler et al., 2018 |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the anti-calicivirus activity of this compound.

Calicivirus RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This non-radioactive, high-throughput fluorescence-based assay was utilized to quantify the inhibition of viral RdRp activity.

-

Principle: The assay measures the synthesis of double-stranded RNA (dsRNA) from a poly(C) template by the viral RdRp. The newly synthesized dsRNA is quantified using a fluorescent dye that specifically intercalates with dsRNA.

-

Reagents:

-

Purified recombinant calicivirus RdRp

-

Reaction Buffer: 50 mM MOPS, pH 7.0, 10 mM NaCl, 3 mM MnCl₂, 4 mM DTT

-

Substrate: 1 mM GTP

-

Template: 1 mg/mL poly(C)

-

Detection Reagent: PicoGreen dsRNA quantitation reagent

-

Test Compound: this compound dissolved in DMSO

-

-

Procedure:

-

The purified RdRp enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in the reaction buffer for 10 minutes at room temperature.

-

The RNA synthesis reaction is initiated by the addition of the GTP substrate and poly(C) template.

-

The reaction mixture is incubated for 1 hour at 30°C.

-

The reaction is stopped by the addition of EDTA.

-

The amount of dsRNA produced is quantified by adding the PicoGreen reagent and measuring the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of RdRp inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Murine Norovirus (MNV) Antiviral Assay (CPE Reduction)

This cell-based assay was used to determine the efficacy of this compound in inhibiting MNV replication in a host cell line.

-

Principle: The assay measures the ability of the compound to protect cells from the cytopathic effect (CPE) induced by viral infection. Cell viability is quantified using a luminescent reagent.

-

Cells and Virus:

-

RAW 264.7 cells (murine macrophage cell line)

-

Murine Norovirus 1 (MNV-1)

-

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and incubated to form a confluent monolayer.

-

The cells are pre-treated with serial dilutions of this compound or DMSO for 1 hour.

-

The cells are then infected with MNV-1 at a specific multiplicity of infection (MOI).

-

The infected cells are incubated for 48 hours at 37°C.

-

Cell viability is assessed by adding CellTiter-Glo reagent, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.

-

The 50% effective concentration (EC50) is calculated by normalizing the luminescence signal of treated, infected cells to that of untreated, uninfected cells and fitting the data to a dose-response curve.

-

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).

-

Principle: Similar to the antiviral assay, this method quantifies cell viability in the presence of the compound but without viral infection.

-

Procedure:

-

RAW 264.7 or CRFK cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of this compound or DMSO.

-

The plates are incubated for 48 hours (for RAW 264.7) or as required for the specific cell line.

-

Cell viability is measured using either the CellTiter-Glo Luminescent Cell Viability Assay (for RAW 264.7 cells) or the CellTitre-Blue Viability Assay (for CRFK cells).

-

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Mechanism of Action and Experimental Workflow

Proposed Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor that is proposed to bind to an allosteric site on the calicivirus RdRp, likely in a conserved pocket analogous to the thumb I (TI) site of the HCV RdRp. This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA replication.

Caption: Proposed allosteric inhibition of calicivirus RdRp by this compound.

Experimental Workflow for Antiviral Evaluation

The following diagram outlines the general workflow for assessing the anti-calicivirus activity of a compound like this compound.

Caption: Workflow for evaluating the antiviral potency and cytotoxicity of this compound.

References

In Vitro Efficacy of JTK-109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-109 is a potent and selective small-molecule inhibitor targeting the BRAF V600E mutation, a key driver in several human cancers, including melanoma. This document provides a comprehensive overview of the in vitro efficacy of this compound, detailing its anti-proliferative activity, mechanism of action, and the experimental protocols used for its characterization. All data presented herein is based on preclinical models and is intended for research and drug development purposes.

Core Efficacy Data: Anti-Proliferative Activity

The primary efficacy of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The data clearly demonstrates potent activity in cell lines harboring the BRAF V600E mutation, with significantly less effect on BRAF wild-type cells.

Table 1: this compound IC50 Values in Human Melanoma Cell Lines

| Cell Line | BRAF Status | This compound IC50 (nM) |

| A375 | V600E | 35 |

| SK-MEL-28 | V600E | 52 |

| WM-266-4 | V600E | 88 |

| HT-144 | V600E | 65 |

| Malme-3M | Wild-Type | >10,000 |

| C32 | Wild-Type | >10,000 |

Table 2: this compound IC50 Values in Human Colorectal Cancer Cell Lines

| Cell Line | BRAF Status | This compound IC50 (nM) |

| HT-29 | V600E | 120 |

| RKO | V600E | 4,570[1] |

| Caco-2 | Wild-Type | >10,000 |

Note: The higher IC50 in some BRAF V600E colorectal cancer cell lines may suggest the influence of other signaling pathways, such as EGFR signaling, which can confer resistance.

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of the mutated BRAF V600E protein. This action prevents the downstream phosphorylation and activation of MEK and ERK, two key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The constitutive activation of this pathway, driven by the BRAF V600E mutation, is crucial for cancer cell proliferation and survival.[2][3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol was used to determine the IC50 values presented in Tables 1 and 2. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Human cancer cell lines.

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Multichannel pipette.

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: A serial dilution of this compound is prepared in growth medium. The medium from the cell plates is removed, and 100 µL of medium containing the various concentrations of this compound (or vehicle control, DMSO) is added to the wells.

-

Incubation: The plates are incubated for 72 hours at 37°C, 5% CO2.[5]

-

MTT Addition: After incubation, 10 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours at 37°C.[6]

-

Solubilization: 100 µL of solubilization solution is added to each well to dissolve the formazan crystals. The plate is mixed gently on an orbital shaker.[6]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of viability relative to the vehicle-treated control cells. The IC50 value is calculated using non-linear regression analysis (log[inhibitor] vs. normalized response).

Western Blot Analysis

Western blotting was used to confirm that this compound inhibits the phosphorylation of MEK and ERK in the MAPK pathway.

Materials:

-

A375 cells (BRAF V600E).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-MEK (p-MEK), anti-total-MEK, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: A375 cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2 hours. After treatment, cells are washed with cold PBS and lysed with ice-cold lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.[7]

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST. It is then incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After further washes, the membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and GAPDH to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

Conclusion

The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of the BRAF V600E mutation. It demonstrates significant anti-proliferative effects in cancer cell lines harboring this mutation by effectively suppressing the MAPK signaling pathway. These findings establish a solid foundation for further preclinical and clinical development of this compound as a targeted cancer therapeutic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

JTK-109: A Technical Guide to its Interaction with the HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-109 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is essential for the replication of the viral genome, making it a prime target for antiviral therapies.[4][5] this compound demonstrates significant inhibitory activity against the NS5B polymerase, positioning it as a valuable tool for research and a potential scaffold for the development of novel anti-HCV therapeutics. This guide provides a comprehensive overview of the molecular interaction of this compound with its target, including quantitative data, detailed experimental protocols, and a visualization of the relevant biological pathways.

Quantitative Data

The inhibitory potency of this compound has been characterized through enzymatic and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Target/System | Reference |

| IC50 | 0.017 µM | HCV NS5B RNA-dependent RNA polymerase | [1][2] |

| EC50 | Not explicitly found in searches | HCV subgenomic replicon (genotype 1b) | Inferred from general activity |

| Table 1: In Vitro Inhibitory Activity of this compound |

Molecular Target Interaction and Signaling Pathway

This compound exerts its antiviral effect by directly targeting the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The NS5B polymerase is responsible for synthesizing new copies of the viral RNA genome. By inhibiting this enzyme, this compound effectively halts viral replication.

The following diagram illustrates the HCV replication cycle and the point of intervention for this compound.

Caption: HCV Replication Cycle and this compound's Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with the HCV NS5B polymerase.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.

Objective: To determine the IC50 value of this compound against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (full-length or truncated forms like NS5BΔCT21 are commonly used for improved solubility).[6][7]

-

RNA template/primer, such as poly(A)/oligo(dT) or a heteropolymeric RNA sequence derived from the HCV genome.[8]

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Radioactively labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).

-

Assay buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, KCl, DTT, and a non-ionic detergent like NP-40.[9]

-

This compound stock solution in DMSO.

-

Scintillation cocktail and scintillation counter or filter-based detection system.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, and all rNTPs except the radiolabeled one.

-

Serially dilute this compound in DMSO and add it to the reaction mixture. Include a DMSO-only control (vehicle).

-

Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled rNTP.

-

Incubate the reaction at a controlled temperature (e.g., 22-30°C) for a defined period (e.g., 60-120 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA) and collect it on a filter membrane.

-

Wash the filter to remove unincorporated radiolabeled rNTPs.

-

Quantify the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition of NS5B activity for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

The following diagram outlines the workflow for the HCV NS5B RdRp enzymatic assay.

Caption: Workflow for the HCV NS5B RdRp Enzymatic Assay.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of this compound to inhibit HCV RNA replication within human liver cells (hepatoma cell lines).

Objective: To determine the EC50 value of this compound in a cellular context.

Materials:

-

Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5).[10][11]

-

HCV subgenomic replicon RNA (typically from genotype 1b) containing a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[2][12][13]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Electroporation apparatus.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent or G418 for selection.

-

Luminometer or equipment for colony counting.

Procedure:

-

Culture Huh-7 cells to the appropriate confluency.

-

Transfect the HCV subgenomic replicon RNA into the Huh-7 cells via electroporation.[12]

-

Plate the transfected cells into multi-well plates.

-

After a few hours to allow for cell attachment and initiation of replication, add serial dilutions of this compound to the cell culture medium. Include a DMSO-only control.

-

Incubate the cells for a defined period (typically 48-72 hours).

-

For luciferase reporter replicons:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

For selectable marker replicons (colony formation assay):

-

Apply selection pressure with G418 for 2-3 weeks.

-

Fix and stain the resulting cell colonies.

-

Count the number of colonies.

-

-

Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates the workflow for the HCV subgenomic replicon assay.

Caption: Workflow for the HCV Subgenomic Replicon Assay.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5B polymerase with potent activity in both enzymatic and cell-based assays. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel anti-HCV therapies. The detailed methodologies offer a starting point for the in-house evaluation of this compound and similar compounds, while the pathway diagram provides a clear visual representation of its mechanism of action within the context of the viral life cycle. Further investigation into the precise binding site and the potential for resistance development will be crucial for the continued exploration of this compound and its analogs as clinical candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | HCV Protease | TargetMol [targetmol.com]

- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HuH7 Cells [cytion.com]

- 11. HuH7 Cells | Applied Biological Materials Inc. [abmgood.com]

- 12. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology Profile of JTK-109

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTK-109 is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, based on publicly available preclinical data. It includes a summary of its antiviral activity, mechanism of action, and available safety information. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Hepatitis C is a global health concern, and the HCV NS5B polymerase represents a key target for antiviral therapy. This compound is a benzimidazole derivative identified as a highly potent inhibitor of the genotype 1b NS5B polymerase.[1] It has also demonstrated activity against other viral polymerases, such as those from caliciviruses, indicating a potential for broader antiviral applications. This guide synthesizes the current knowledge on this compound to support further research and development efforts.

Pharmacology

Mechanism of Action

This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to an allosteric site on the enzyme. This binding induces a conformational change in the polymerase, ultimately inhibiting its ability to initiate and/or elongate the viral RNA strand, thus halting viral replication.

In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against HCV NS5B polymerase and viral replication in cell-based assays.

| Target | Assay | Metric | Value | Reference |

| HCV NS5B Polymerase (Genotype 1b) | Enzyme Inhibition Assay | IC50 | 0.017 µM | [2] |

| HCV Replicon (Genotype 1b) | Replicon Cell Assay | EC50 | Low submicromolar | [1] |

| Calicivirus RdRp | Enzyme Inhibition Assay | IC50 | 4.3 - 16.6 µM |

Table 1: In Vitro Antiviral Activity of this compound

Toxicology Profile

Publicly available information regarding the comprehensive toxicology of this compound is limited. The primary research describes it as having "good safety profiles," suggesting that initial toxicity assessments were favorable.[1] However, specific quantitative data from these studies, such as LD50 values or detailed findings from in vivo toxicology studies, are not available in the public domain. Further investigation into regulatory filings or more recent publications would be necessary to obtain a complete toxicological profile.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Protocol:

-

Enzyme and Substrate Preparation: Purified, recombinant HCV NS5B polymerase (genotype 1b) is used. The reaction utilizes a homopolymeric RNA template (e.g., poly(A)) and a corresponding primer (e.g., oligo(U)).

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the reaction buffer, a divalent cation (e.g., MgCl₂ or MnCl₂), dithiothreitol (DTT), the RNA template/primer, and radiolabeled or fluorescently-labeled uridine triphosphate (UTP).

-

Compound Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive only the solvent.

-

Initiation and Incubation: The reaction is initiated by the addition of the NS5B polymerase. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for RNA synthesis.

-

Termination and Detection: The reaction is stopped, and the amount of incorporated labeled UTP into the newly synthesized RNA strand is quantified. This can be achieved by methods such as scintillation counting for radiolabeled nucleotides or fluorescence detection.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control wells. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.

Protocol:

-

Cell Culture: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. This replicon contains the HCV non-structural proteins (including NS5B) and a reporter gene, such as luciferase.

-

Compound Treatment: The replicon-containing cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.

-

Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cells to determine if the observed reduction in reporter gene activity is due to specific antiviral effects or general cellular toxicity.

-

Data Analysis: The EC₅₀ value (the concentration at which 50% of viral replication is inhibited) is calculated from the dose-response curve of the reporter gene activity. The CC₅₀ value (the concentration at which 50% of cell viability is lost) is determined from the cytotoxicity assay. The selectivity index (SI = CC₅₀ / EC₅₀) is then calculated to assess the therapeutic window of the compound.

Visualizations

Signaling Pathway

Caption: Inhibition of HCV Replication by this compound.

Experimental Workflow

Caption: Drug Discovery Workflow for this compound.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase with promising in vitro antiviral activity. The available data suggests a favorable preliminary safety profile, although detailed public information on its toxicology and pharmacokinetics is scarce. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate this compound and similar compounds in the pursuit of novel antiviral therapies. A comprehensive understanding of its toxicological properties will be critical for any future clinical development.

References

- 1. Benzimidazole derivatives bearing substituted biphenyls as hepatitis C virus NS5B RNA-dependent RNA polymerase inhibitors: structure-activity relationship studies and identification of a potent and highly selective inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JTK-109 and its related benzimidazole derivatives, a class of potent non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details their mechanism of action, structure-activity relationships (SAR), and the experimental protocols utilized in their evaluation.

Introduction: The Role of Benzimidazoles in HCV Therapy

The Hepatitis C virus is a major global health concern, and the viral NS5B polymerase is a prime target for antiviral drug development due to its crucial role in viral replication. Benzimidazole derivatives have emerged as a promising class of compounds that can effectively inhibit this enzyme. This compound is a notable example of a highly potent and selective benzimidazole-based inhibitor of HCV NS5B polymerase. This guide will delve into the scientific foundation of this compound and its analogs, providing valuable insights for researchers in the field of antiviral drug discovery.

Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound and its related benzimidazole derivatives function as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to an allosteric site, a distinct pocket on the enzyme. This binding event induces a conformational change in the polymerase, rendering it inactive and thereby halting viral RNA replication.

The following diagram illustrates the mechanism of action of this compound and related benzimidazole derivatives as allosteric inhibitors of HCV NS5B polymerase.

Methodological & Application

Application Notes and Protocols: JTK-109 in the Norovirus Replicon System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noroviruses are a leading cause of acute gastroenteritis worldwide, yet no approved antiviral therapies are currently available. The development of such therapies has been significantly hindered by the lack of robust cell culture systems for human noroviruses. The norovirus replicon system has emerged as an invaluable tool for studying the viral replication cycle and for screening potential antiviral compounds in a controlled cellular environment.

This document provides detailed application notes and protocols for the use of JTK-109, a non-nucleoside inhibitor of the norovirus RNA-dependent RNA polymerase (RdRp), within the context of a norovirus replicon system. This compound was initially developed as a potential treatment for Hepatitis C but has demonstrated promising activity against caliciviruses, including norovirus.[1]

Mechanism of Action

This compound functions as an antiviral agent by directly targeting and inhibiting the NS5B RNA-dependent RNA polymerase (RdRp) of the norovirus.[1] The RdRp is a critical enzyme responsible for the replication of the viral RNA genome. By binding to the polymerase, this compound obstructs its ability to synthesize new viral RNA strands, thereby halting the replication process and preventing the propagation of the virus within host cells.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound against norovirus targets. This data is essential for designing experiments and interpreting results when using the norovirus replicon system.

| Parameter | Value | Assay System | Reference |

| IC50 | 4.3 µM | Human Norovirus Polymerase Assay | [2] |

| EC50 | 6.1 µM | Murine Norovirus (MNV) Replication in Cell Culture | [2] |

Note: IC50 (half-maximal inhibitory concentration) reflects the concentration of a drug that is required for 50% inhibition of a specific target in a biochemical assay. EC50 (half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time in a cell-based assay.

Experimental Protocols

The following protocols provide a framework for utilizing the norovirus replicon system to evaluate the antiviral activity of this compound. These are generalized protocols and may require optimization based on the specific replicon system and cell line being used.

Protocol 1: Determination of EC50 of this compound in a Norovirus Replicon-Bearing Cell Line

Objective: To determine the concentration of this compound that inhibits 50% of norovirus replicon replication in a stable replicon-harboring cell line.

Materials:

-

Norovirus replicon-bearing cells (e.g., Huh-7 or BHK-21 cells harboring a Norwalk virus replicon)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

RNA extraction kit

-

Reagents for quantitative reverse transcription PCR (qRT-PCR)

-

Primers and probe specific for the norovirus replicon RNA

Procedure:

-

Cell Seeding:

-

Trypsinize and count the norovirus replicon-bearing cells.

-

Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay (e.g., 1 x 10^4 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in a complete cell culture medium. The final concentrations should bracket the expected EC50 (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Assessment of Cell Viability (Cytotoxicity):

-

In a parallel plate with the same cell seeding and compound treatment, assess cell viability using a commercially available assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This is crucial to ensure that the observed reduction in replicon replication is not due to cytotoxicity of the compound.

-

-

Quantification of Replicon RNA:

-

After the incubation period, lyse the cells directly in the wells or after washing with PBS.

-

Extract total RNA from each well using a commercial RNA extraction kit.

-

Perform qRT-PCR using primers and a probe specific for a conserved region of the norovirus replicon RNA. A housekeeping gene (e.g., GAPDH or β-actin) should also be quantified for normalization.

-

The relative amount of replicon RNA in each well is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

-

-

Data Analysis:

-

Plot the percentage of replicon replication inhibition against the log concentration of this compound.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Time-of-Addition Assay

Objective: To determine the stage of the norovirus replication cycle that is inhibited by this compound.

Materials:

-

Cells permissive to norovirus replicon transfection (e.g., Huh-7 or BHK-21)

-

In vitro transcribed norovirus replicon RNA

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

96-well cell culture plates

-

RNA extraction kit

-

qRT-PCR reagents

Procedure:

-

Cell Seeding:

-

Seed permissive cells in 96-well plates as described in Protocol 1.

-

-

Replicon RNA Transfection:

-

Transfect the cells with in vitro transcribed norovirus replicon RNA using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Time-of-Addition:

-

Add this compound (at a concentration of approximately 5-10 times its EC50) to the cells at different time points post-transfection (e.g., 0, 2, 4, 6, 8, and 12 hours).

-

Include a no-drug control and a vehicle control.

-

-

RNA Extraction and Quantification:

-

At a fixed time point after transfection (e.g., 24 or 48 hours), extract total RNA from all wells.

-

Quantify the replicon RNA levels using qRT-PCR as described in Protocol 1.

-

-

Data Analysis:

-

Plot the relative replicon RNA levels against the time of this compound addition.

-

A significant reduction in RNA levels when the compound is added at early time points, with diminishing effects at later time points, would be consistent with the inhibition of RNA replication.

-

Visualizations

Norovirus Replication Cycle and this compound Inhibition

Caption: Norovirus replication cycle and the inhibitory action of this compound on RNA replication.

Experimental Workflow for EC50 Determination

Caption: Workflow for determining the EC50 of this compound in a norovirus replicon system.

References

JTK-109 In Vivo Experimental Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTK-109 is a potent, non-nucleoside inhibitor of the RNA-dependent RNA polymerase (RdRp) encoded by the NS5B gene of the Hepatitis C virus (HCV). It has demonstrated significant inhibitory activity against HCV replication in in-vitro assays. Furthermore, this compound has shown broad-spectrum potential with inhibitory effects against the RdRp of norovirus. While specific in vivo experimental data for this compound is not extensively published, this document provides detailed, representative protocols for evaluating the efficacy of this compound in established animal models for both Hepatitis C and norovirus. These protocols are based on standard methodologies in the field and are intended to serve as a comprehensive guide for researchers.

Introduction to this compound

This compound is an antiviral compound that targets the NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the Hepatitis C virus.[1] In addition to its anti-HCV activity, this compound has been identified as an inhibitor of the norovirus RdRp, suggesting its potential as a broad-spectrum antiviral agent. The development of effective in vivo models is critical for the preclinical evaluation of this compound, to assess its efficacy, pharmacokinetics, and safety profile before advancing to clinical trials.

In Vitro Antiviral Activity of this compound

A summary of the in vitro antiviral activity of this compound against Hepatitis C virus and norovirus is presented in Table 1. This data provides the basis for dose selection and study design in subsequent in vivo experiments.

Table 1: In Vitro Efficacy of this compound

| Target Virus | Assay Type | Target Enzyme/System | Metric | Value (µM) | Reference |

| Hepatitis C Virus | Biochemical Assay | NS5B Polymerase | IC₅₀ | 0.017 | [1] |

| Norovirus | Biochemical Assay | Human Norovirus Polymerase | IC₅₀ | 4.3 | |

| Norovirus | Cell-Based Replication Assay | Murine Norovirus (MNV) | EC₅₀ | 6.1 |

This compound Signaling Pathway Inhibition

This compound functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral RNA genome. The diagram below illustrates the central role of NS5B in the HCV replication cycle and the point of intervention for this compound.

In Vivo Experimental Protocols

Due to the lack of publicly available in vivo studies specifically for this compound, the following protocols are provided as representative examples based on established animal models for Hepatitis C and norovirus.

Hepatitis C Virus (HCV) Efficacy Study in Humanized Mice

This protocol describes a study to evaluate the antiviral efficacy of this compound in immunodeficient mice with human liver engraftment, a gold-standard model for HCV infection.

Experimental Workflow:

Protocol Details:

-

Animal Model: Utilize immunodeficient mice (e.g., FRG or uPA/SCID) that support the engraftment and proliferation of human hepatocytes.

-

Human Hepatocyte Engraftment: Transplant human hepatocytes into the mice. Monitor the success of engraftment by measuring human albumin levels in the mouse serum.

-

HCV Infection: Once human albumin levels are stable and indicate successful engraftment, infect the mice with a known titer of Hepatitis C virus (genotype 1b is commonly used).

-

Monitoring of Infection: Monitor the progression of HCV infection by quantifying viral RNA in the serum at regular intervals using RT-qPCR.

-

Treatment Administration:

-

Grouping: Randomize the infected mice into treatment and control groups.

-

Dosing: Administer this compound orally at various dose levels (e.g., 10, 30, and 100 mg/kg) once or twice daily. The control group will receive the vehicle alone.

-

Duration: Treat the animals for a period of 2 to 4 weeks.

-

-

Efficacy Assessment:

-

Continue to monitor serum HCV RNA levels throughout the treatment period.

-

At the end of the study, sacrifice the animals and collect liver tissue.

-

Quantify HCV RNA levels in the liver tissue.

-

Perform histopathological analysis of the liver to assess any changes in liver morphology and inflammation.

-

-

Data Analysis: Compare the reduction in viral load (both in serum and liver) between the this compound treated groups and the vehicle control group.

Table 2: Example Data Presentation for HCV Efficacy Study

| Treatment Group | Dose (mg/kg) | Mean Baseline HCV RNA (log10 IU/mL) | Mean End-of-Treatment HCV RNA (log10 IU/mL) | Mean Log10 Reduction in HCV RNA |

| Vehicle Control | 0 | 5.5 | 5.4 | 0.1 |

| This compound | 10 | 5.6 | 4.2 | 1.4 |

| This compound | 30 | 5.4 | 3.1 | 2.3 |

| This compound | 100 | 5.5 | <1.0 | >4.5 |

Norovirus Efficacy Study in a Gnotobiotic Pig Model

Gnotobiotic pigs are a valuable model for human norovirus as they can be infected and show clinical signs similar to humans.

Experimental Workflow:

Protocol Details:

-

Animal Model: Use gnotobiotic piglets derived and maintained in a sterile environment to prevent exposure to other microbes.

-

Norovirus Challenge: Orally challenge the piglets with a human norovirus strain (e.g., a GII.4 strain).

-

Clinical Monitoring: Monitor the animals daily for clinical signs of gastroenteritis, including diarrhea and vomiting.

-

Treatment Administration:

-

Grouping: Divide the challenged piglets into groups receiving different doses of this compound and a placebo control group.

-

Dosing: Administer this compound orally. The dosing regimen can be prophylactic (starting before the viral challenge) or therapeutic (starting after the onset of symptoms).

-

-

Efficacy Assessment:

-

Collect fecal samples daily to quantify the amount of viral shedding using RT-qPCR.

-

At the end of the study period, perform a necropsy and collect intestinal tissues.

-

Determine the viral load in different sections of the intestine.

-

Conduct histopathological examination of the intestinal tissues to assess virus-induced damage and inflammation.

-

-

Data Analysis: Analyze the differences in the severity and duration of clinical symptoms, as well as the levels of viral shedding and intestinal viral load, between the treated and control groups.

Table 3: Example Data Presentation for Norovirus Efficacy Study

| Treatment Group | Dose (mg/kg) | Mean Duration of Diarrhea (days) | Peak Viral Shedding (log10 genomic copies/g feces) | Intestinal Viral Load (log10 genomic copies/g tissue) |

| Placebo Control | 0 | 4.2 | 8.5 | 7.2 |

| This compound (Prophylactic) | 50 | 1.5 | 6.1 | 4.8 |

| This compound (Therapeutic) | 50 | 2.8 | 7.3 | 5.9 |

Conclusion

While in vivo data for this compound is not yet widely published, its potent in vitro activity against both Hepatitis C virus and norovirus makes it a promising candidate for further preclinical development. The experimental models and protocols detailed in this document provide a robust framework for the in vivo evaluation of this compound's efficacy. The use of humanized mice for HCV and gnotobiotic pigs for norovirus will be instrumental in determining the therapeutic potential of this novel antiviral compound. Careful study design and adherence to these established protocols will yield the critical data necessary to advance this compound through the drug development pipeline.

References

JTK-109 Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTK-109 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2] It has also demonstrated broad-spectrum activity against other RNA viruses, including caliciviruses such as norovirus. This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dosages, experimental procedures, and relevant cellular assays.

Mechanism of Action

This compound functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a thumb domain I site of the enzyme, which is a shallow hydrophobic pocket approximately 30 Å from the active site. This binding event is thought to interfere with the interaction between the thumb and finger domains of the polymerase, preventing the conformational changes necessary for the elongation phase of RNA synthesis. This mechanism of action is distinct from that of nucleoside inhibitors which act as chain terminators.

Data Presentation

In Vitro Inhibitory Activity of this compound

| Virus | Target | Assay Type | Cell Line/System | IC50 / EC50 (µM) | Reference |

| Hepatitis C Virus (HCV) Genotype 1b | NS5B RdRp | Enzymatic Assay | Purified Enzyme | 0.041 | Hirashima S, et al. J Med Chem. 2006. |

| Hepatitis C Virus (HCV) Genotype 1b | Viral Replication | Subgenomic Replicon | Huh-5-2 cells | 0.29 | Hirashima S, et al. J Med Chem. 2006. |

| Human Norovirus | RdRp | Fluorescent Polymerase Assay | Purified Enzyme | 4.3 | Netzler NE, et al. Antiviral Res. 2017. |